molecular formula Cl2CoH12O6 B8815575 Dichlorocobalt hexahydrate

Dichlorocobalt hexahydrate

Cat. No. B8815575
M. Wt: 237.93 g/mol
InChI Key: GFHNAMRJFCEERV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073815B1

Procedure details

An aqueous solution of cobalt(II) chloride hexahydrate was prepared by dissolving 19.413 g (0.0816 mol) in about 125 mL of deionized H2O. Separately, an aqueous solution of sodium stannate was prepared by dissolving 21.765 g (0.0816 mol) in about 125 mL of deionized H2O. The sodium stannate solution was then added to the cobalt chloride solution using a drop funnel over 10 minutes with stirring (10-12 mL/min) at room temperature. Next, 4.6 g of SiO2 (silica gel, solid) was added to the mixture with stirring, and it was then aged with stirring for 2 hrs at room temperature. The mixture was then aged with stirring for 2 hrs at room temperature. The material was then collected on a Buchner funnel (Watman #541 filter paper), and washed with deionized H2O to remove the sodium chloride. The filtrate was periodically tested for (using Ag+ solution). Approximately 1 L of deionized H2O was used until no more chloride could be detected. The solid was then transferred into a porcelain dish, and dried overnight at 120° C. under circulating air. Yield: about 21.6 g of the dried cobalt-tin hydroxo precursor. In order to obtain the anhydrous catalyst comprising cobalt(II) stannate, CoSnO3, the material was calcined at 500° C. under air for 6 hrs using a heating rate of 3 degree/min. The catalyst contains 80 wt. % of the mixed oxide and is represented by the formula [SiO2—CoSnO3(80)].
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
SiO2
Quantity
4.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
cobalt(II) stannate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CoSnO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
SiO2 CoSnO3(80)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
125 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-:1][Sn:2]([O-:4])=[O:3].[Na+:5].[Na+].[Co:7]([Cl:9])[Cl:8]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Co:7]([Cl:9])[Cl:8].[O-:3][Sn:2]([O-:4])=[O:1].[Na+:5].[Na+:5] |f:0.1.2,5.6.7.8.9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Sn](=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co](Cl)Cl
Step Three
Name
SiO2
Quantity
4.6 g
Type
reactant
Smiles
Step Four
Name
cobalt(II) stannate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
CoSnO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
SiO2 CoSnO3(80)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring (10-12 mL/min) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
with stirring for 2 hrs at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring for 2 hrs at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The material was then collected on a Buchner funnel (Watman #541 filter paper)
WASH
Type
WASH
Details
washed with deionized H2O
CUSTOM
Type
CUSTOM
Details
to remove the sodium chloride
CUSTOM
Type
CUSTOM
Details
dried overnight at 120° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
In order to obtain the anhydrous catalyst

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Name
Type
product
Smiles
[O-][Sn](=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09073815B1

Procedure details

An aqueous solution of cobalt(II) chloride hexahydrate was prepared by dissolving 19.413 g (0.0816 mol) in about 125 mL of deionized H2O. Separately, an aqueous solution of sodium stannate was prepared by dissolving 21.765 g (0.0816 mol) in about 125 mL of deionized H2O. The sodium stannate solution was then added to the cobalt chloride solution using a drop funnel over 10 minutes with stirring (10-12 mL/min) at room temperature. Next, 4.6 g of SiO2 (silica gel, solid) was added to the mixture with stirring, and it was then aged with stirring for 2 hrs at room temperature. The mixture was then aged with stirring for 2 hrs at room temperature. The material was then collected on a Buchner funnel (Watman #541 filter paper), and washed with deionized H2O to remove the sodium chloride. The filtrate was periodically tested for (using Ag+ solution). Approximately 1 L of deionized H2O was used until no more chloride could be detected. The solid was then transferred into a porcelain dish, and dried overnight at 120° C. under circulating air. Yield: about 21.6 g of the dried cobalt-tin hydroxo precursor. In order to obtain the anhydrous catalyst comprising cobalt(II) stannate, CoSnO3, the material was calcined at 500° C. under air for 6 hrs using a heating rate of 3 degree/min. The catalyst contains 80 wt. % of the mixed oxide and is represented by the formula [SiO2—CoSnO3(80)].
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
SiO2
Quantity
4.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
cobalt(II) stannate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CoSnO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
SiO2 CoSnO3(80)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
125 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O-:1][Sn:2]([O-:4])=[O:3].[Na+:5].[Na+].[Co:7]([Cl:9])[Cl:8]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Co:7]([Cl:9])[Cl:8].[O-:3][Sn:2]([O-:4])=[O:1].[Na+:5].[Na+:5] |f:0.1.2,5.6.7.8.9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Sn](=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co](Cl)Cl
Step Three
Name
SiO2
Quantity
4.6 g
Type
reactant
Smiles
Step Four
Name
cobalt(II) stannate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
CoSnO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
SiO2 CoSnO3(80)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring (10-12 mL/min) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
with stirring for 2 hrs at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring for 2 hrs at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The material was then collected on a Buchner funnel (Watman #541 filter paper)
WASH
Type
WASH
Details
washed with deionized H2O
CUSTOM
Type
CUSTOM
Details
to remove the sodium chloride
CUSTOM
Type
CUSTOM
Details
dried overnight at 120° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
In order to obtain the anhydrous catalyst

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Name
Type
product
Smiles
[O-][Sn](=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.